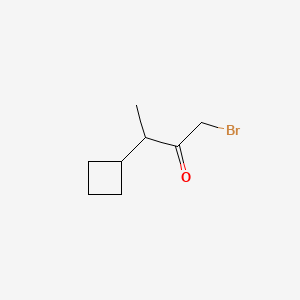

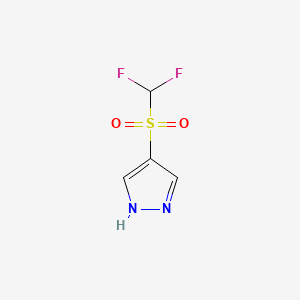

![molecular formula C9H7F4N B6610497 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2763779-88-8](/img/structure/B6610497.png)

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Overview

Description

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine (FTCP) is an organofluorine compound. It is a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including FTCP, are synthesized via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The empirical formula of FTCP is C9H7F4N . The molecular weight is 205.15 g/mol. The SMILES string representation of the molecule is Fc1cc(ccn1)C(F)(F)F .Chemical Reactions Analysis

FTCP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

FTCP is a liquid with a refractive index of n20/D 1.400 and a density of 1.355 g/mL at 25 °C .Scientific Research Applications

Novel Synthesis and Structural Transformations

Synthesis of Fluorine-Containing Pyridine Derivatives

A study by Suzuki et al. (2007) demonstrates the synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent base-promoted intramolecular skeletal transformation (Suzuki et al., 2007).

Regioselective Synthesis of Poly-Substituted Pyridines

Chen et al. (2010) developed a strategy for synthesizing poly-substituted pyridines, emphasizing a C-F bond breaking protocol for anionic activation (Chen et al., 2010).

Chemical Reactions and Transformations

Pseudo Vilsmeier Reagents for CC Bond Formation in Pyridines

Research by Yu et al. (1999) explored quaternization of 2-fluoro- and 2,6-difluoropyridine, leading to various pyridine derivatives and their reduction to other compounds (Yu et al., 1999).

Synthesis of Fluorinated Pyridine Derivatives for Nerve Agent Poisoning Treatment

Timperley et al. (2005) conducted experiments to synthesize fluorinated pyridine derivatives potentially useful in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).

Selective Fluorination of Pyridines in Aqueous Solution

Zhou et al. (2018) achieved fluorination of pyridines under mild conditions, yielding high regioselectivities, demonstrating the potential for diverse chemical applications (Zhou et al., 2018).

One-Pot Reactions for Modular Synthesis of Pyridines

Song et al. (2016) introduced a one-pot reaction sequence for the regioselective synthesis of various substituted pyridines, demonstrating an efficient synthesis method (Song et al., 2016).

Applications in Medical and Pharmaceutical Research

Synthesis of Radioligands for Neurological Imaging

Dollé et al. (1998, 1999) reported the synthesis of fluoro compounds as radioligands for in vivo imaging of central nicotinic acetylcholine receptors, indicating significant potential in neurological studies and diagnostics (Dollé et al., 1998); (Dollé et al., 1999).

Lead Selection for Malaria Treatment and Prevention

A study by Chavchich et al. (2016) involved structure-activity relationship studies of trifluoromethyl-substituted pyridine analogues for malaria treatment and prevention, showcasing the role of these compounds in therapeutic applications (Chavchich et al., 2016).

Safety And Hazards

Future Directions

TFMP and its derivatives, including FTCP, have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLZVNHPDBGYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=NC=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

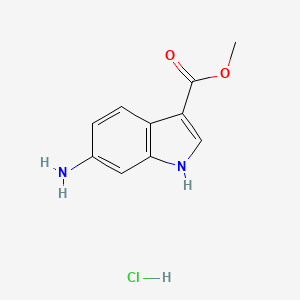

![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

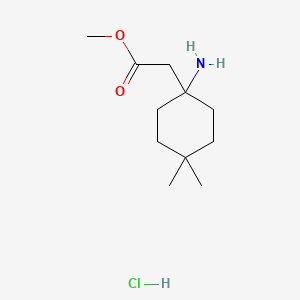

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)

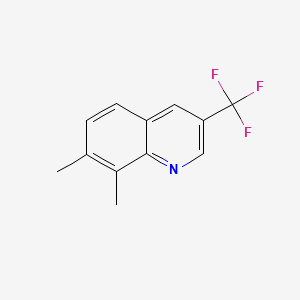

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)

![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)